molecular formula C25H20ClN5O2 B2809188 N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-59-2

N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2809188
CAS RN: 1031623-59-2
M. Wt: 457.92
InChI Key:
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Description

Triazoloquinazoline is a fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazolines typically involve aromatic nucleophilic substitution .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been studied for its potential anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antibacterial Activity

The compound has shown significant antibacterial activity, particularly against E. coli, P. aeruginosa, and S. aureus . This suggests it could be developed into a new class of antibiotics.

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity, particularly against C. albicans . This could make it a valuable tool in the fight against fungal infections.

Anti-HIV Activity

The compound has shown potential as an anti-HIV agent . Further research could lead to its development as a new treatment for HIV/AIDS.

Antitubercular Activity

The compound has demonstrated antitubercular activity . This suggests it could be used in the treatment of tuberculosis, particularly in cases resistant to current treatments.

Potential Use in Drug Synthesis

The compound could potentially be used in the synthesis of other drugs . For example, it could be used as a starting material or intermediate in the synthesis of drugs with similar structures.

Anticancer Activity

The compound has shown potential as an anticancer agent . Further research could lead to its development as a new treatment for various types of cancer.

Antidepressant Activity

The compound has demonstrated antidepressant activity . This suggests it could be used in the treatment of depression and other mood disorders.

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds like triazoloquinazolines have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Future Directions

The future directions in the field of triazoloquinazolines research could involve the development of novel derivatives with enhanced pharmacological activities and lower toxicity. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2/c1-15-2-6-17(7-3-15)22-23-28-25(33)20-11-8-18(14-21(20)31(23)30-29-22)24(32)27-13-12-16-4-9-19(26)10-5-16/h2-11,14,30H,12-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULCBHCNYCQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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